molecular formula C19H19N3O2 B12000408 4-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide CAS No. 769142-55-4

4-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide

Cat. No.: B12000408
CAS No.: 769142-55-4
M. Wt: 321.4 g/mol
InChI Key: RMRBJPXMEWVPFV-QRJSFIJRSA-N
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Preparation Methods

The synthesis of 4-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide involves multiple steps, typically starting with the preparation of the hydrazone intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

4-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 4-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide include:

  • 4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
  • 2-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
  • 4-Ethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity .

Properties

769142-55-4

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

4-methyl-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H19N3O2/c1-15-9-11-17(12-10-15)19(24)20-14-18(23)22-21-13-5-8-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,24)(H,22,23)/b8-5+,21-13+

InChI Key

RMRBJPXMEWVPFV-QRJSFIJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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